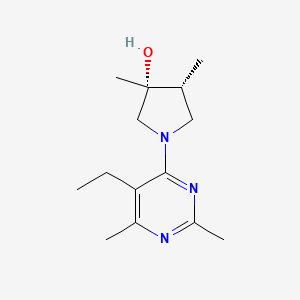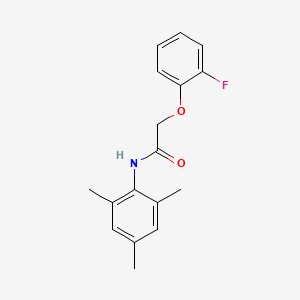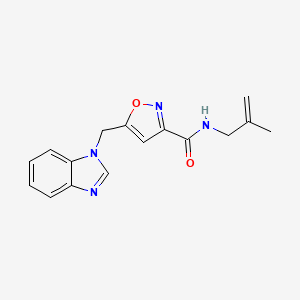![molecular formula C15H20N6O B5632061 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src family kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Mechanism of Action
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine is a competitive inhibitor of Src family kinases, which bind to the ATP-binding site of the kinase domain. By binding to the ATP-binding site, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that are regulated by Src family kinases.
Biochemical and physiological effects:
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine inhibits cell proliferation, migration, and invasion, and induces apoptosis. In neurons, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been shown to enhance synaptic plasticity and improve learning and memory. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has also been shown to have anti-inflammatory effects in macrophages and microglia.
Advantages and Limitations for Lab Experiments
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has some limitations for lab experiments. For example, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can have off-target effects on other kinases, which can complicate data interpretation. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can also be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine and Src family kinases. One direction is to study the role of Src family kinases in other cell types and physiological processes, such as immune cells and cardiovascular function. Another direction is to develop more potent and selective inhibitors of Src family kinases, which could have therapeutic potential for cancer and other diseases. Finally, the development of new techniques for studying kinase activity and signaling pathways could provide new insights into the role of Src family kinases in cellular processes.
Synthesis Methods
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can be synthesized through a series of chemical reactions, starting from commercially available starting materials. The synthesis method involves the condensation of a pyrazine derivative with a piperazine derivative, followed by the introduction of a pyrazole moiety through a nucleophilic substitution reaction. The final product is purified through column chromatography, yielding a white powder with high purity.
Scientific Research Applications
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been widely used in scientific research to study the role of Src family kinases in various cellular processes. For example, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been used to investigate the role of Src family kinases in cancer cell proliferation, migration, and invasion. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has also been used to study the role of Src family kinases in neuronal development and synaptic plasticity.
properties
IUPAC Name |
1-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-2-13(21-7-3-4-18-21)15(22)20-10-8-19(9-11-20)14-12-16-5-6-17-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGPPYYMAVZQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)

![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)
![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)

![methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)